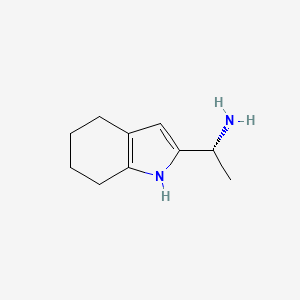
(R)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine typically involves the reduction of a precursor compound, such as an indole derivative, followed by amination. Common synthetic routes include:
Reduction of Indole Derivatives: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the indole ring.
Amination: Introducing the amine group through reactions with ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: shares similarities with other indole derivatives, such as:
Uniqueness
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: is unique due to its specific chiral configuration and the presence of the tetrahydroindole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6-7,12H,2-5,11H2,1H3/t7-/m1/s1 |
InChI Key |
BLPOXIYLSPCYQQ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(N1)CCCC2)N |
Canonical SMILES |
CC(C1=CC2=C(N1)CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















